Corymotine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Corymotine is a phytocompound found in the medicinal plant Pisonia grandis R. Br. It is one of the major constituents identified through gas chromatography-mass spectrometry (GC-MS) analysis of the plant’s ethanolic extract . This compound has garnered interest due to its potential antimicrobial properties and its presence in traditional medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of corymotine involves the extraction of the compound from the leaves of Pisonia grandis R. Br. The process typically includes soaking dried powdered samples of the plant in ethanol, followed by extraction using a Soxhlet apparatus at temperatures ranging from 64-80°C . The extract is then concentrated by distillation, and the presence of this compound is confirmed through GC-MS analysis.

Industrial Production Methods

Currently, there is limited information on the industrial production methods of this compound. Most studies focus on its extraction from natural sources rather than synthetic production. The ecofriendly biosynthesis of related compounds, such as zinc oxide and magnesium oxide nanoparticles, suggests that similar green synthesis methods could be explored for this compound .

Chemical Reactions Analysis

Types of Reactions

Corymotine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced products.

Substitution: Replacement of one functional group with another, often facilitated by specific reagents.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction could produce reduced forms of the compound.

Scientific Research Applications

Corymotine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of corymotine involves its interaction with microbial cell membranes, leading to disruption and inhibition of cell growth. The compound’s molecular targets include enzymes and proteins essential for microbial survival. The pathways involved in its antimicrobial activity are still under investigation, but preliminary studies suggest that this compound may interfere with cellular respiration and nutrient uptake .

Comparison with Similar Compounds

Similar Compounds

Corymotine is similar to other phytocompounds found in Pisonia grandis R. Br., such as mome inositol and 2-[2’-(N-phthalimido) ethoxy] phenylacetic acid . These compounds share structural similarities and exhibit comparable antimicrobial properties.

Uniqueness

What sets this compound apart from similar compounds is its higher efficacy against certain bacterial and fungal strains. Additionally, its presence in significant proportions in the ethanolic extract of Pisonia grandis R. Br.

Biological Activity

Corymotine, a protoberberine alkaloid derived from various plant sources, has garnered attention for its potential biological activities. This article explores its antimicrobial, anti-inflammatory, antioxidant properties, and other relevant biological activities, supported by research findings and data.

Overview of this compound

This compound is classified among protoberberine alkaloids, which are nitrogen-containing compounds known for their diverse pharmacological effects. These compounds are primarily isolated from plants in the Berberidaceae family and have been traditionally used in herbal medicine.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted on various flavonoids from Combretum erythrophyllum, including this compound, demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. Notably, the Minimum Inhibitory Concentration (MIC) values for this compound against pathogens such as Vibrio cholerae and Enterococcus faecalis were found to be in the range of 25-50 µg/ml .

Table 1: Antimicrobial Activity of this compound and Related Compounds

| Compound | Target Bacteria | MIC (µg/ml) |

|---|---|---|

| This compound | Vibrio cholerae | 25-50 |

| Rhamnocitrin | Micrococcus luteus | 25 |

| Quercetin-5,3'-dimethylether | Shigella sonei | 25 |

| Rhamnazin | Enterococcus faecalis | 25-50 |

Anti-inflammatory Properties

This compound has also shown promising anti-inflammatory activity. In comparative studies with mefenamic acid, several flavonoids including this compound exhibited higher anti-inflammatory effects. This suggests its potential utility in treating inflammatory conditions .

Antioxidant Activity

The antioxidant potential of this compound is another area of interest. While some compounds derived from similar sources displayed strong antioxidant activity, this compound itself was noted for having lower antioxidant capacity compared to others like rhamnocitrin and rhamnazin. This highlights the variability in biological activity among protoberberine alkaloids .

Toxicity Considerations

While investigating the safety profile of this compound, it was observed that it could be potentially toxic to human lymphocytes. This aspect necessitates caution in therapeutic applications and underscores the importance of further toxicity studies to establish safe dosage levels .

Case Studies and Research Findings

-

Study on Antibacterial Efficacy :

A study focusing on the antibacterial efficacy of various flavonoids including this compound revealed that it effectively inhibited bacterial growth at concentrations comparable to established antibiotics. This positions this compound as a candidate for further exploration in antibiotic development. -

Anti-inflammatory Research :

In a comparative analysis involving several anti-inflammatory agents, this compound's efficacy was highlighted as being superior to conventional non-steroidal anti-inflammatory drugs (NSAIDs) in certain assays, suggesting its potential application in managing inflammatory diseases. -

Antioxidant Activity Assessment :

Research assessing the antioxidant properties of this compound indicated that while it has some capacity to scavenge free radicals, it is less effective than other flavonoids derived from the same plant sources. This finding emphasizes the need for further modifications or combinations with other compounds to enhance its antioxidant potential.

Properties

CAS No. |

115569-75-0 |

|---|---|

Molecular Formula |

C23H29NO4 |

Molecular Weight |

383.5 g/mol |

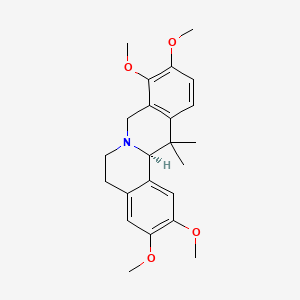

IUPAC Name |

(13aS)-2,3,9,10-tetramethoxy-13,13-dimethyl-5,6,8,13a-tetrahydroisoquinolino[2,1-b]isoquinoline |

InChI |

InChI=1S/C23H29NO4/c1-23(2)17-7-8-18(25-3)21(28-6)16(17)13-24-10-9-14-11-19(26-4)20(27-5)12-15(14)22(23)24/h7-8,11-12,22H,9-10,13H2,1-6H3/t22-/m1/s1 |

InChI Key |

SONXPAJNVIQKDH-JOCHJYFZSA-N |

Isomeric SMILES |

CC1([C@H]2C3=CC(=C(C=C3CCN2CC4=C1C=CC(=C4OC)OC)OC)OC)C |

Canonical SMILES |

CC1(C2C3=CC(=C(C=C3CCN2CC4=C1C=CC(=C4OC)OC)OC)OC)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.